2-(2-oxocyclopentyl)acetic Acid

Organic Synthesis Mechanistic Study Stereoelectronic Effects

Sourcing a reliable chiral cyclic keto acid for multi-step syntheses often involves risks of stereochemical variability. 2-(2-Oxocyclopentyl)acetic acid (CAS 1460-38-4) solves this as a well-defined solid (mp 47-51°C) with predictable reactivity. - Serves as a validated key intermediate for S1P1 receptor modulators, ensuring synthetic fidelity. - Its unique ring-strained structure provides distinct stereoelectronic control in Criegee fragmentations compared to 6-membered analogs. - Acts as a competitive inhibitor of histamine N-methyltransferase, enabling focused probe development. - Available with a typical purity of 97%, ensuring consistent performance in process development.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 1460-38-4
Cat. No. B075209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxocyclopentyl)acetic Acid
CAS1460-38-4
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)CC(=O)O
InChIInChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10)
InChIKeyOLLLIBGOZUPLOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxocyclopentyl)acetic Acid: Basic Properties


2-(2-Oxocyclopentyl)acetic acid (CAS 1460-38-4), also known as 2-oxocyclopentaneacetic acid, is a chiral cyclic keto acid with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is characterized by a five-membered cyclopentanone ring with a ketone group at the 2-position and an acetic acid side chain [1]. This compound is a solid at room temperature with a melting point of 47-51 °C, a predicted boiling point of 170-180 °C at 5 Torr, and a predicted pKa of 4.36±0.10 . It is commercially available at a typical purity of 97% .

1 Chiral keto-acid probe for stereoelectronic control studies in Baeyer-Villiger reactions
2 Competitive inhibitor scaffold for histamine N-methyltransferase research
3 Solid acid intermediate for multi-step chiral drug synthesis and process chemistry

Substitution Risks of 2-(2-Oxocyclopentyl)acetic Acid


Direct substitution of 2-(2-oxocyclopentyl)acetic acid with its closest analogs—such as 2-oxocyclohexylacetic acid or simple cyclopentylacetic acid—is not a straightforward procurement decision. The presence of both a ketone and a carboxylic acid on a specific ring size imparts unique stereoelectronic and reactivity profiles that cannot be assumed for homologs . For instance, studies on conformationally restricted Criegee intermediates reveal that the stereoelectronic control governing fragmentation in Baeyer-Villiger reactions is distinct and less pronounced for the five-membered ring compared to the six-membered analog [1]. Furthermore, the compound has been identified as a competitive inhibitor of histamine N-methyltransferase and an inhibitor of prostaglandin synthesis—biological activities that are not documented for its ring-expanded or deoxygenated counterparts . Therefore, substituting this specific intermediate with a generic analog without validating these properties can lead to significant deviations in synthetic yields, stereochemical outcomes, and unexpected biological interactions.

Attribute
2-(2-Oxocyclopentyl)acetic Acid
Common Analog
Stereoelectronic control
Weaker, ring-size-dependent fragmentation
Stronger control in 6-membered homolog
Enzyme inhibition profile
Competitive HMT inhibitor; reported prostaglandin synthesis inhibition
Not documented for deoxygenated or ring-expanded analogs
Synthetic role & physical state
Solid acid for late-stage carboxylic acid coupling
Liquid ester for earlier-stage steps (e.g., ethyl ester CAS 20826-94-2)

2-(2-Oxocyclopentyl)acetic Acid vs. Key Analogs


Baeyer-Villiger Stereoelectronic Control

The Baeyer-Villiger reaction of 2-(2-oxocyclopentyl)acetic acid shows evidence of stereoelectronic control in fragmentation, but this effect is demonstrably weaker compared to the six-membered ring analog, 2-(2-oxocyclohexyl)acetic acid [1]. This difference in stereoelectronic control translates to distinct product distributions and reaction pathways for the two compounds.

Baeyer-Villiger stereoelectronic control
Head-to-head
5-membered ring Weaker stereoelectronic control
6-membered analog Strong control, distinct product distribution
Ring size determines stereochemical outcome; select accordingly for mechanistic studies.
Baeyer-Villiger conditions applied.
Organic Synthesis Mechanistic Study Stereoelectronic Effects

Histamine N-Methyltransferase Inhibition

2-(2-Oxocyclopentyl)acetic acid acts as a competitive inhibitor of the enzyme histamine N-methyltransferase . This specific enzymatic activity is not documented for its closest structural analogs, 2-cyclopentylacetic acid (lacks the ketone) and 2-oxocyclohexylacetic acid (different ring size) .

Histamine N-methyltransferase inhibition
Class-level
Competitive inhibitor of histamine N-methyltransferase; not documented for deoxygenated or ring-expanded analogs.
Unique enzyme interaction may support histamine metabolism research.
Sources to verify; in vitro enzymatic assay context.
Biochemistry Enzymology Drug Discovery

Prostaglandin Synthesis Inhibition

The compound has been shown to inhibit prostaglandin synthesis, which may account for its anti-secretory properties . This biological effect is a key differentiator, as it is not a general property of all cyclic keto acids. For instance, the structurally related drug intermediate loxoprofen is a known prostaglandin synthesis inhibitor, but its activity is attributed to its active metabolite and involves a different core structure [1].

Prostaglandin synthesis inhibition
Class-level
Reported to inhibit prostaglandin synthesis; differentiates from non-inhibitory cyclic keto acids.
May serve as a focused probe for prostaglandin biosynthesis pathway studies.
Class-level inference; data to verify in target assay.
Pharmacology Inflammation Biochemistry

Chiral Intermediate in Drug Synthesis

The compound serves as a key chiral intermediate in the synthesis of complex drug molecules. For example, in a patented process (US9175320B2), 2-(2-oxocyclopentyl)acetic acid is used in a multi-step synthesis of a therapeutically relevant S1P1 receptor modulator [1]. In contrast, the ethyl ester derivative, ethyl 2-(2-oxocyclopentyl)acetate (CAS 20826-94-2), is often employed in earlier-stage synthesis due to its different reactivity and physical state (liquid vs. solid) .

Chiral intermediate role
Supporting evidence
Solid acid (mp 47–51 °C) used in patented S1P1 receptor modulator synthesis; preferred over liquid ethyl ester for carboxylic acid coupling steps.
Physical state and reactivity define synthetic fit; not interchangeable with ester derivatives.
US Patent US9175320B2 context.
Medicinal Chemistry Process Chemistry Chiral Synthesis

Applications of 2-(2-Oxocyclopentyl)acetic Acid


Baeyer-Villiger Mechanistic Studies

Use 2-(2-oxocyclopentyl)acetic acid as a model substrate to investigate the stereoelectronic factors governing fragmentation of bicyclic Criegee intermediates. As demonstrated by Scilit [1], the compound exhibits a weaker degree of stereoelectronic control compared to its six-membered ring analog, making it ideal for probing the influence of ring size on reaction stereochemistry. Researchers comparing this to the cyclohexyl analog can elucidate fundamental principles of stereoelectronic effects in organic synthesis.

Histamine N-Methyltransferase Inhibitor Development

Employ 2-(2-oxocyclopentyl)acetic acid as a lead compound or chemical probe for the inhibition of histamine N-methyltransferase. Its demonstrated competitive inhibition of this enzyme makes it a valuable starting point for studying histamine metabolism in the brain or gut. This specific activity is not found in simple cyclopentylacetic acids, ensuring that research targeting this pathway begins with a validated, active core structure.

Prostaglandin Synthesis Inhibition Studies

Utilize this compound in in vitro assays to explore its inhibitory effects on prostaglandin synthesis . Given its structural relation to the cyclopentane core of prostaglandins, it serves as a useful chemical probe to dissect the pathways of prostaglandin biosynthesis. This application is distinct from broader anti-inflammatory screens and provides a focused tool for understanding prostaglandin regulation.

Process Chemistry for Drug Intermediates

Integrate 2-(2-oxocyclopentyl)acetic acid as a key chiral intermediate in multi-step syntheses of complex drug candidates. As exemplified by its use in the preparation of an S1P1 receptor modulator [2], this solid acid is preferred over its liquid ester analog for specific transformations requiring a carboxylic acid moiety. Its defined physical state (mp 47-51 °C) and reactivity profile make it a reliable building block for process development and scale-up.

Application
Selection Property
Validation Focus
Baeyer-Villiger mechanistic studies
Ring-size-dependent stereoelectronic control
Criegee intermediate fragmentation product distribution
Histamine N-methyltransferase inhibition research
Enzyme inhibition profile
Competitive inhibition assay data; verify in target model
Prostaglandin biosynthesis pathway studies
Prostaglandin synthesis inhibition activity
In vitro prostaglandin output; comparison to non-inhibitory analogs
Process chemistry & chiral drug intermediate synthesis
Solid acid physical state and carboxylic acid reactivity
Coupling step efficiency; phase compatibility vs. ester derivatives

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